N,N-dibenzyl-6-chloropyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRVJLBPHIPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with dibenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonamide group can be oxidized to sulfonic acid derivatives or reduced to sulfinamide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide derivatives.
Hydrolysis: Sulfonic acid and amine.
Scientific Research Applications
Medicinal Chemistry
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is primarily utilized as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as an effective ion channel modulator , which is crucial for developing treatments for various conditions such as cardiac arrhythmias and neurological disorders. Studies have shown that it binds to voltage sensor domains of ion channels, influencing their functionality .
Biological Research
The compound exhibits significant biological activity, including:
- Antimicrobial Properties : It inhibits bacterial growth by interfering with folate synthesis, essential for nucleic acid production .
- Antiviral Activity : Related sulfonamide compounds have demonstrated the ability to inhibit viral replication, including that of influenza viruses.
- Anticancer Potential : Various derivatives have been tested against multiple cancer cell lines, showing cytotoxic effects and potential for tumor growth inhibition.
Material Science
This compound is also explored in the development of advanced materials, including polymers and coatings, due to its unique chemical properties that enhance material performance.
Case Studies
Several studies provide insights into the biological activities of this compound:
- Ion Channel Modulation : Research indicated significant influence on ion channel functionality, highlighting potential therapeutic applications in related disorders.
- Cancer Cell Line Testing : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, particularly arresting MCF-7 cells in the G2/M phase of the cell cycle while promoting apoptosis.
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 5.0 | |
| Compound B | Anticancer | 1.33 | |
| Compound C | Antibacterial | 0.43 |
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound No | hCA II IC50 (nM) | hCA IX IC50 (nM) |
|---|---|---|
| 4 | 181 ± 0.66 | 35.9 |
| 7 | 1.33 ± 0.10 | 66 |
| 9 | 0.38 ± 0.14 | 40 |
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-chloropyridine-3-sulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the benzyl groups provide hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following compounds share structural motifs with N,N-dibenzyl-6-chloropyridine-3-sulfonamide, enabling comparisons of substituent effects, synthetic applications, and physicochemical properties:
Table 1: Structural and Commercial Comparison of Sulfonamide Derivatives
Key Observations :
Substituent Effects :
- Benzyl vs. Alkyl Groups : The dibenzyl substituents in the target compound confer significant steric hindrance compared to diisopropyl groups in 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide. This may limit its utility in reactions requiring nucleophilic attack at the sulfonamide nitrogen .
- Halogen Position : The 6-chloro substituent on the pyridine ring contrasts with the 2-fluoro group in N-benzyl-2-fluorobenzene-1-sulfonamide. Chlorine’s larger atomic radius and lower electronegativity may reduce electronic withdrawal compared to fluorine, altering reactivity in cross-coupling reactions .
Commercial Viability :
Comparison with Non-Sulfonamide Analogues
3-Chloro-N-phenyl-phthalimide ():
- Structural Divergence : This phthalimide derivative lacks the sulfonamide group but shares a chlorine substituent and aromatic N-substituent (phenyl group).
Broader Context: Sulfonamide Drug Derivatives
Chlorosulfuron ():
- Functional Differences: Chlorosulfuron incorporates a triazine-methoxy group linked to the sulfonamide, enabling herbicidal activity. The target compound lacks such bioactive motifs, highlighting how minor structural changes dictate application (e.g., agrochemical vs. synthetic intermediate) .
Biological Activity
N,N-Dibenzyl-6-chloropyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
1. Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 320.81 g/mol
- CAS Number : 40741-46-6
This sulfonamide derivative exhibits properties typical of sulfonamides, including broad-spectrum antibacterial activity and potential applications in cancer therapy.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the bacterial synthesis of folic acid, a crucial component for DNA synthesis and cell division. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows these compounds to competitively inhibit DHPS, leading to bacteriostatic effects rather than bactericidal ones .
3.1 Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound can effectively inhibit their growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 62.5 |
These results demonstrate its potential as an antibacterial agent, comparable to other sulfonamides .
3.2 Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in cancer therapy. Studies indicate that it may induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further investigation in oncology .
4. Comparative Analysis with Related Compounds
When compared to structurally similar compounds such as 4-chloropyridine-3-sulfonamide and sulfadiazine, this compound exhibits distinct pharmacokinetic properties and binding affinities that enhance its biological activity.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|
| This compound | 62.5 µg/mL (E. coli) | Moderate |
| 4-Chloropyridine-3-sulfonamide | 250 µg/mL (E. coli) | Low |
| Sulfadiazine | 125 µg/mL (S. aureus) | Low |
This table illustrates the enhanced effectiveness of this compound over its analogs in both antimicrobial and anticancer activities .
5. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties :
- Cytotoxicity Assays in Cancer Cell Lines :
6. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action through DHPS inhibition underscores its relevance in therapeutic applications against bacterial infections and cancer proliferation. Further research is warranted to explore its full potential and optimize its use in clinical settings.
Q & A
Q. What are the key considerations for optimizing the synthesis of N,N-dibenzyl-6-chloropyridine-3-sulfonamide?
- Methodological Answer : Synthesis optimization involves:
- Reagent Ratios : Adjust stoichiometry of sulfonyl chloride and amine precursors to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., pyridine) enhance reactivity, as seen in benzenesulfonamide syntheses .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation, with yields improved by 15–20% in analogous reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (petroleum ether/ethyl acetate) ensures high purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl groups at N-atoms, chlorine at C6). Coupling constants in aromatic regions confirm pyridine ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₁₆ClN₃O₂S) and detects fragmentation patterns.
- X-ray Crystallography : Resolves steric effects of dibenzyl groups and planarity of the sulfonamide-pyridine system .
Q. What experimental protocols are recommended for assessing the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, THF, chloroform) via gravimetric analysis. DMSO is ideal for biological assays (>50 mg/mL).
- Stability :
- Thermal : TGA/DSC analysis under nitrogen (25–300°C) reveals decomposition thresholds.
- Photostability : Expose to UV light (254 nm) for 24 hrs; monitor degradation via HPLC .
- Storage : Store under inert gas at –20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (e.g., chlorination sites) using Gaussian09 with B3LYP/6-31G(d). Compare with experimental NMR/IR data .
- Kinetic Studies : Vary reaction temperatures (0°C to reflux) to isolate intermediates (e.g., sulfonic acid byproducts) and validate mechanisms .
- Error Analysis : Replicate experiments with purified reagents and anhydrous conditions to rule out moisture-induced side reactions .
Q. What strategies are effective for studying the compound’s biological activity in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase) with 10 μM–1 mM compound concentrations; measure IC₅₀ via stopped-flow spectroscopy .
- Cell-Based Assays : Use MTT viability tests on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity. Pair with SAR studies by modifying the pyridine or benzyl groups .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Q. How can regioselectivity challenges in electrophilic substitutions on the pyridine ring be addressed?
- Methodological Answer :
- Directing Groups : The sulfonamide at C3 directs electrophiles to C4/C5 positions. Confirm via NOESY NMR or isotopic labeling .
- Protecting Groups : Temporarily protect the sulfonamide with tert-butyldimethylsilyl (TBDMS) to alter reactivity patterns .
- Computational Modeling : Simulate electrostatic potential maps to predict reactive sites, then validate with nitration or halogenation experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility data?
- Methodological Answer :
- Purity Check : Re-characterize the compound via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
- Solvent Polarity : Re-test solubility using Hansen solubility parameters (δD, δP, δH) to account for polarity mismatches.
- Crystal Packing : X-ray data may reveal polymorphic forms affecting solubility; recrystallize under different conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
